

In Vitro Characterization of CK2-IN-12: A Technical Guide

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Compound of Interest

Compound Name: CK2-IN-12

Cat. No.: B132829

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **CK2-IN-12**, a potent and highly selective inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival.^[1] Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention.^[2] **CK2-IN-12**, also known as GO289, has emerged as a significant tool for studying CK2 function and as a potential therapeutic lead.^[3]^[4]

Core Compound Properties and Activity

CK2-IN-12 is a small molecule inhibitor that demonstrates potent and selective activity against CK2. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Activity of CK2-IN-12

Target	IC50 (nM)	Assay Type	Reference
CK2	7	In vitro kinase assay	^[3] ^[4]

Table 2: Kinase Selectivity Profile of CK2-IN-12

Kinase	IC50 (μM)	Fold Selectivity vs. CK2	Reference
PIM2	13	>1850	[3]
Other 58 kinases	>5 (for most)	High	[3]

Table 3: Cellular Activity of CK2-IN-12

Cell Line	Assay Type	Effect	Concentration	Reference
Caki-2 (Kidney Cancer)	Cell Growth	Strong Inhibition	3-9 μM	[4]
A498 (Kidney Cancer)	Cell Growth	Strong Inhibition	3-9 μM	[4]
769-P (Kidney Cancer)	Cell Growth	Strong Inhibition	3-9 μM	[4]
MLL-AF9 (Leukemia)	Cell Growth	Significant Reduction	Not specified	[3]
U2OS (Osteosarcoma)	Circadian Rhythm	Period Lengthening	Not specified	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CK2 Kinase Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of **CK2-IN-12** against recombinant human CK2 α .

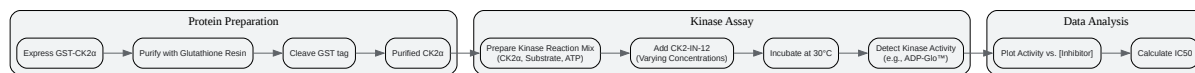
Materials:

- Recombinant human CK2 α (C-terminal truncated form)
- GST-CK2 α fusion protein expression system (e.g., pGEX-6P-1 in *E. coli*)

- Glutathione Sepharose 4B resin
- PreScission Protease
- Kinase assay buffer
- ATP
- CK2 substrate (e.g., a specific peptide)
- **CK2-IN-12** (GO289)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Protein Expression and Purification: Express GST-CK2 α fusion protein in E. coli and purify using Glutathione Sepharose 4B resin. Cleave the GST tag using PreScission Protease to obtain purified recombinant CK2 α .[\[3\]](#)
- Kinase Reaction: Prepare a reaction mixture containing recombinant CK2 α , the CK2 substrate, and ATP in the kinase assay buffer.
- Inhibitor Addition: Add varying concentrations of **CK2-IN-12** to the reaction mixture. Include a DMSO control.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



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Biochemical Assay Workflow

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of **CK2-IN-12** on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., Caki-2, A498, 769-P)
- Cell culture medium and supplements
- 96-well plates
- **CK2-IN-12** (GO289)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based buffer)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **CK2-IN-12**. Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
- Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).



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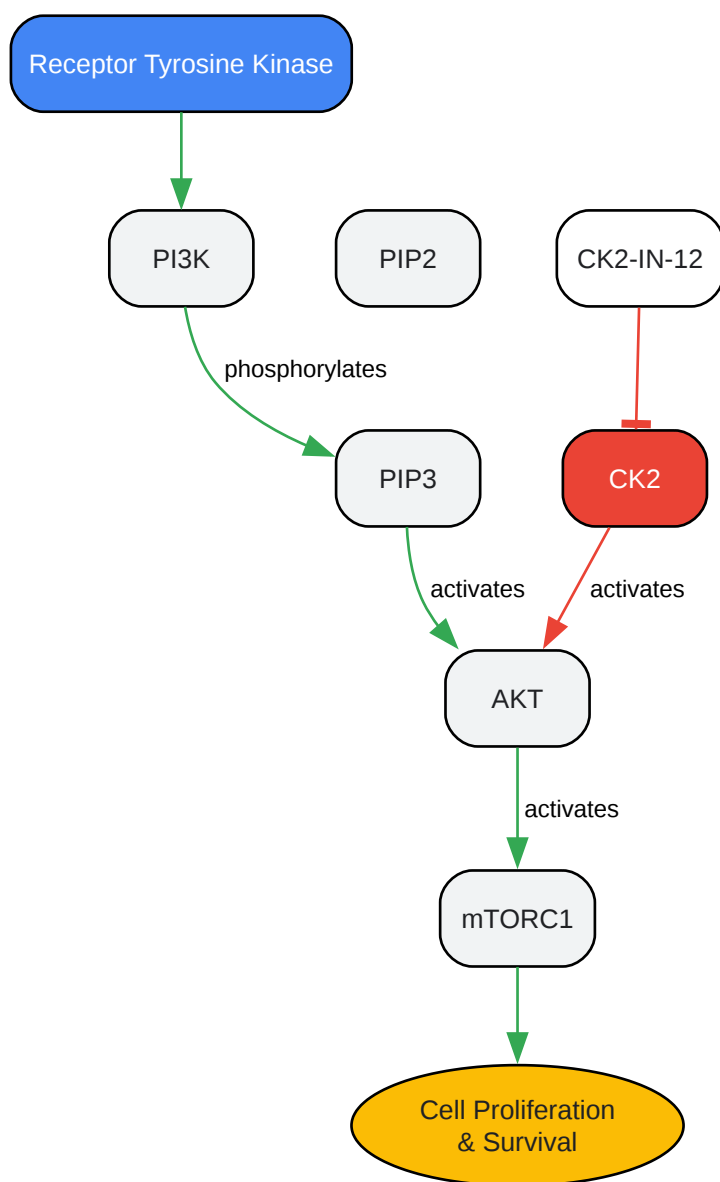
Cell Viability Assay Workflow

Signaling Pathways Modulated by CK2

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 by **CK2-IN-12** is expected to impact these pathways.

PI3K/AKT/mTOR Pathway

CK2 can directly phosphorylate and activate AKT, a key node in the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation.

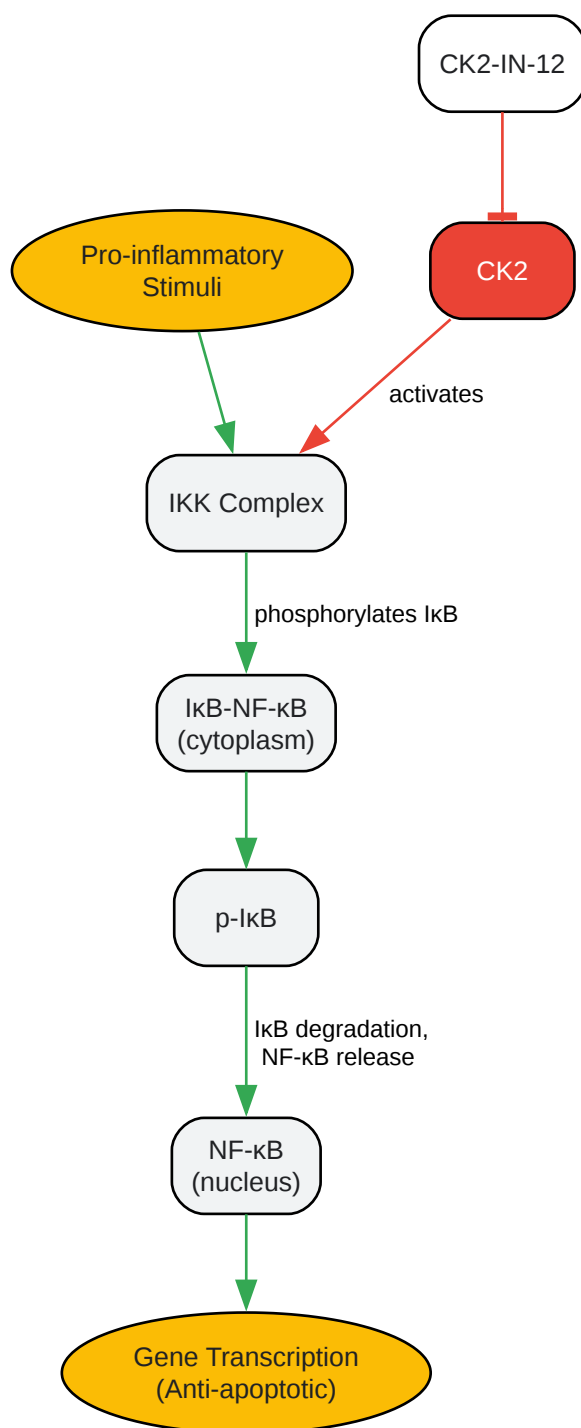


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CK2 in the PI3K/AKT/mTOR Pathway

NF- κ B Signaling Pathway

CK2 can promote the activation of the NF- κ B pathway by phosphorylating I κ B, leading to its degradation and the subsequent translocation of NF- κ B to the nucleus to transcribe pro-survival genes.



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CK2 in the NF-κB Pathway

Conclusion

CK2-IN-12 (GO289) is a highly potent and selective inhibitor of CK2 with demonstrated activity in both biochemical and cell-based assays. Its ability to modulate key cancer-related signaling pathways underscores its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. Further in vivo characterization is warranted to fully elucidate its therapeutic potential.

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